molecular formula C10H11NO2 B12093879 2-[1-(Pyridin-3-yl)cyclopropyl]acetic acid

2-[1-(Pyridin-3-yl)cyclopropyl]acetic acid

Cat. No.: B12093879
M. Wt: 177.20 g/mol
InChI Key: QXBRTRRONYYGBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-(Pyridin-3-yl)cyclopropyl]acetic acid is an organic compound characterized by a cyclopropyl group attached to a pyridine ring, with an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[1-(Pyridin-3-yl)cyclopropyl]acetic acid typically involves the cyclopropanation of a pyridine derivative followed by the introduction of the acetic acid group. One common method includes the reaction of 3-bromopyridine with cyclopropylmagnesium bromide to form the cyclopropylpyridine intermediate. This intermediate is then subjected to a carboxylation reaction using carbon dioxide and a suitable base to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-[1-(Pyridin-3-yl)cyclopropyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

2-[1-(Pyridin-3-yl)cyclopropyl]acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[1-(Pyridin-3-yl)cyclopropyl]acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, modulate receptor activity, or interfere with cellular signaling pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

    2-(Pyridin-3-yl)acetic acid: Shares the pyridine and acetic acid moieties but lacks the cyclopropyl group.

    Imidazo[1,2-a]pyridin-3-yl-acetic acid: Contains an imidazo ring fused to the pyridine ring, offering different biological activities.

Uniqueness: 2-[1-(Pyridin-3-yl)cyclopropyl]acetic acid is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

2-(1-pyridin-3-ylcyclopropyl)acetic acid

InChI

InChI=1S/C10H11NO2/c12-9(13)6-10(3-4-10)8-2-1-5-11-7-8/h1-2,5,7H,3-4,6H2,(H,12,13)

InChI Key

QXBRTRRONYYGBB-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CC(=O)O)C2=CN=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.